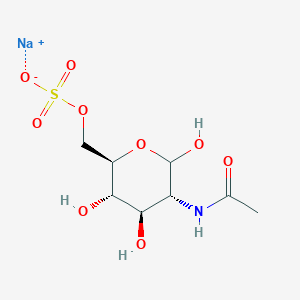

![molecular formula C16H24NO6P B1371601 tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate CAS No. 494224-44-1](/img/structure/B1371601.png)

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

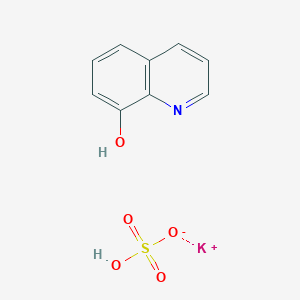

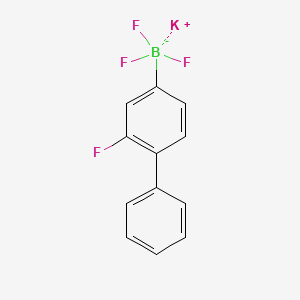

The synthesis of “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate” can be achieved from Carbamic acid, N- [4- [2- (methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester and Dimethyl methylphosphonate .Molecular Structure Analysis

The molecular formula of this compound is C16H24NO6P, and its molecular weight is 357.34 g/mol . The InChI key is ZALILTZJEZWNEH-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 436.7±35.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 13.60±0.70 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

- Asymmetric Mannich Reaction : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is involved in the synthesis through asymmetric Mannich reactions, which are significant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Synthesis of Biologically Active Compounds : Compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate are synthesized as important intermediates in biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Chemical Properties and Reactions

- Deprotection using Aqueous Phosphoric Acid : Aqueous phosphoric acid is used as a mild reagent for the deprotection of tert-butyl carbamates. This method preserves the stereochemical integrity of substrates and is environmentally benign (Li et al., 2006).

- Lithiation Reactions : Directed lithiation of tert-butyl carbamates has been studied for synthesis, demonstrating the versatility of these compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Wirkmechanismus

Target of Action

The compound, also known as “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate”, primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

The compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which can help improve memory and cognition .

Biochemical Pathways

The compound affects the amyloidogenic pathway, which is involved in the formation of Aβ from the amyloid precursor protein (APP). By inhibiting β-secretase, the compound prevents the cleavage of APP into Aβ, thereby reducing the formation and aggregation of Aβ . This can help prevent the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Pharmacokinetics

The compound’s ability to inhibit β-secretase and acetylcholinesterase suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating neurodegenerative diseases like alzheimer’s .

Result of Action

The compound has been shown to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that the compound may have neuroprotective effects and could potentially slow down the progression of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

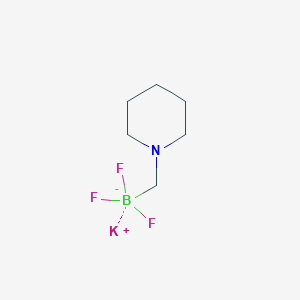

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)